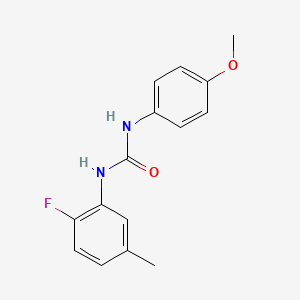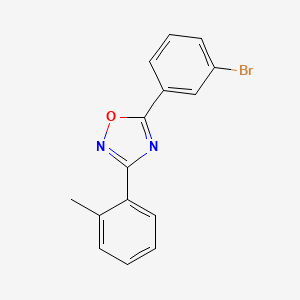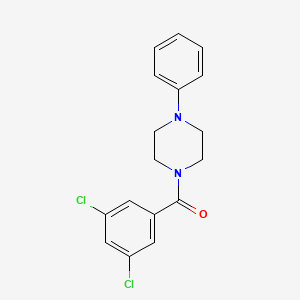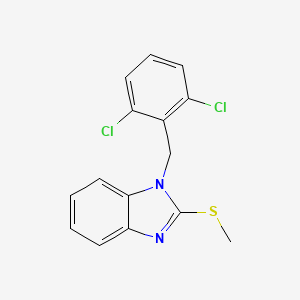
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as FMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMU belongs to the class of urea derivatives, which have been shown to have various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of various molecular targets, including enzymes and signaling pathways. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and acetylcholinesterase. This compound also modulates several signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In vivo studies have shown that this compound inhibits tumor growth and metastasis, reduces inflammation, and improves survival in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its high yield and purity, simple and efficient synthesis method, and diverse biological activities. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea research include the identification of its molecular targets, the elucidation of its mechanism of action, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. Additionally, this compound can be modified to generate new derivatives with improved biological activities and pharmacological properties.
Métodos De Síntesis
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 4-methoxyaniline in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields this compound as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its antitumor effect by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound also suppresses the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
In viral infection research, this compound has been shown to have antiviral effects against several viruses, including influenza virus, human immunodeficiency virus, and herpes simplex virus. This compound exerts its antiviral effect by inhibiting viral replication and entry into host cells.
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-3-8-13(16)14(9-10)18-15(19)17-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBXNMCQQKTCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)

![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)




